molecular formula C12H16Cl5N2O3P B14515012 Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester CAS No. 62652-90-8

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester

Cat. No.: B14515012
CAS No.: 62652-90-8
M. Wt: 444.5 g/mol
InChI Key: NAOYHFDREHRJHR-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trichloromethyl groups, and a phosphoramidic acid esterified with dipropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dipropyl phosphoramidic acid. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modifying the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .

Properties

CAS No.

62652-90-8

Molecular Formula

C12H16Cl5N2O3P

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-dichloro-N-dipropoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine

InChI

InChI=1S/C12H16Cl5N2O3P/c1-3-5-21-23(20,22-6-4-2)19-10-8(13)7-18-11(9(10)14)12(15,16)17/h7H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

NAOYHFDREHRJHR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCC

Origin of Product

United States

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